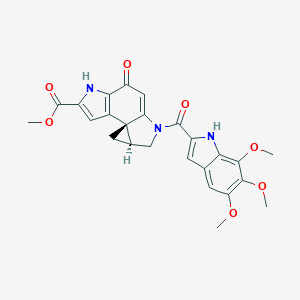![molecular formula C22H36O2 B135121 5-(1,1-Dimethyloctyl)-2-[(1S,3R)-3-hydroxycyclohexyl]phenol CAS No. 132296-11-8](/img/structure/B135121.png)
5-(1,1-Dimethyloctyl)-2-[(1S,3R)-3-hydroxycyclohexyl]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1,1-Dimethyloctyl)-2-[(1S,3R)-3-hydroxycyclohexyl]phenol, commonly known as DMHP, is a synthetic cannabinoid that has gained attention in recent years due to its potential scientific research applications. DMHP is a potent agonist of the cannabinoid receptor type 1 (CB1), which is found in abundance in the brain and central nervous system.
作用机制
DMHP is a potent agonist of the 5-(1,1-Dimethyloctyl)-2-[(1S,3R)-3-hydroxycyclohexyl]phenol receptor, which is a G protein-coupled receptor that is widely distributed in the brain and central nervous system. Activation of 5-(1,1-Dimethyloctyl)-2-[(1S,3R)-3-hydroxycyclohexyl]phenol receptors by DMHP leads to the inhibition of neurotransmitter release, which results in the modulation of various physiological processes such as pain perception, appetite, and mood.
生化和生理效应
DMHP has been shown to produce a range of biochemical and physiological effects in animal models. These include analgesia, hypothermia, sedation, and motor impairment. DMHP has also been shown to modulate the release of various neurotransmitters such as dopamine, serotonin, and glutamate.
实验室实验的优点和局限性
DMHP has several advantages for use in lab experiments. It is a potent and selective agonist of the 5-(1,1-Dimethyloctyl)-2-[(1S,3R)-3-hydroxycyclohexyl]phenol receptor, which makes it a valuable tool for investigating the role of 5-(1,1-Dimethyloctyl)-2-[(1S,3R)-3-hydroxycyclohexyl]phenol receptors in various physiological and pathological processes. DMHP is also relatively stable and can be easily synthesized in large quantities.
However, there are also some limitations to the use of DMHP in lab experiments. One limitation is that it is highly lipophilic, which can make it difficult to dissolve in aqueous solutions. DMHP is also highly potent, which can make it challenging to control the dose and avoid potential side effects.
未来方向
There are several future directions for research on DMHP. One area of interest is the investigation of the effects of chronic DMHP exposure on the brain and behavior. Another area of interest is the development of more selective 5-(1,1-Dimethyloctyl)-2-[(1S,3R)-3-hydroxycyclohexyl]phenol receptor agonists that can be used to investigate the specific roles of 5-(1,1-Dimethyloctyl)-2-[(1S,3R)-3-hydroxycyclohexyl]phenol receptors in various physiological and pathological processes. Additionally, there is a need for further research on the pharmacokinetics and pharmacodynamics of DMHP to better understand its potential therapeutic applications.
合成方法
DMHP is synthesized through a multi-step process that involves the reaction of 3-cyclohexylpropanal with 1,1-dimethylheptylamine to produce the intermediate 3-(1,1-dimethylheptyl)cyclohexanone. This intermediate is then reacted with phenol in the presence of a base to produce DMHP.
科学研究应用
DMHP has shown potential as a tool for scientific research in the field of cannabinoid pharmacology. It has been used to investigate the role of 5-(1,1-Dimethyloctyl)-2-[(1S,3R)-3-hydroxycyclohexyl]phenol receptors in various physiological and pathological processes such as pain, inflammation, anxiety, and addiction. DMHP has also been used to study the effects of chronic cannabinoid exposure on the brain and behavior.
属性
CAS 编号 |
132296-11-8 |
|---|---|
产品名称 |
5-(1,1-Dimethyloctyl)-2-[(1S,3R)-3-hydroxycyclohexyl]phenol |
分子式 |
C22H36O2 |
分子量 |
332.5 g/mol |
IUPAC 名称 |
2-[(1S,3R)-3-hydroxycyclohexyl]-5-(2-methylnonan-2-yl)phenol |
InChI |
InChI=1S/C22H36O2/c1-4-5-6-7-8-14-22(2,3)18-12-13-20(21(24)16-18)17-10-9-11-19(23)15-17/h12-13,16-17,19,23-24H,4-11,14-15H2,1-3H3/t17-,19+/m0/s1 |
InChI 键 |
HNMJDLVMIUDJNH-PKOBYXMFSA-N |
手性 SMILES |
CCCCCCCC(C)(C)C1=CC(=C(C=C1)[C@H]2CCC[C@H](C2)O)O |
SMILES |
CCCCCCCC(C)(C)C1=CC(=C(C=C1)C2CCCC(C2)O)O |
规范 SMILES |
CCCCCCCC(C)(C)C1=CC(=C(C=C1)C2CCCC(C2)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



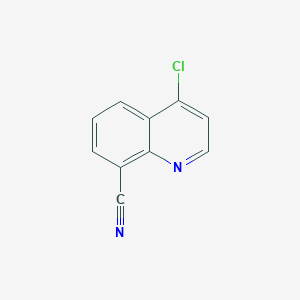
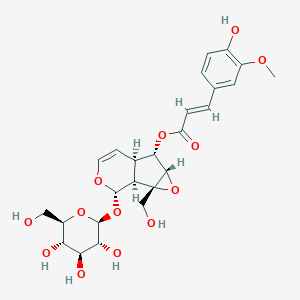
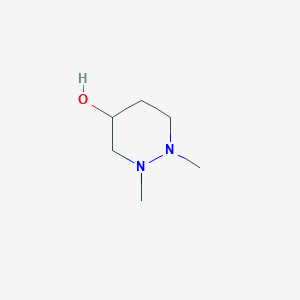

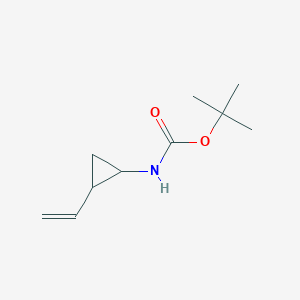
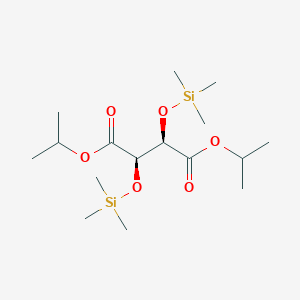
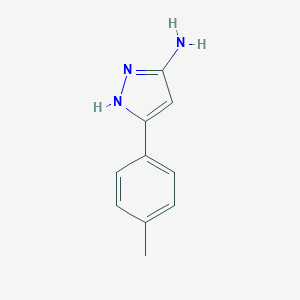
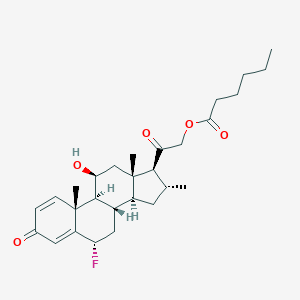
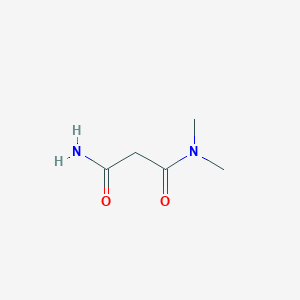
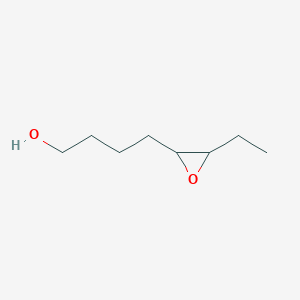
![N-[4-bromo-2-nitro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B135072.png)
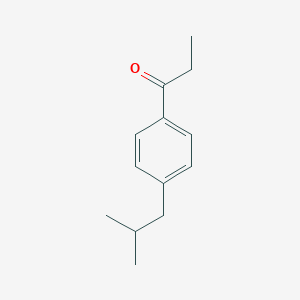
![10-Methylbenz[a]anthracene](/img/structure/B135079.png)
